Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
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Overview
Description
“Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the molecular formula C11H13N3O3 . It has a molecular weight of 235.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,16H,5H2,1-3H3 . This indicates that the compound contains a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methyl group at the 2-position and a hydroxy group at the 7-position .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Synthesis and Reactivity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various chemical reactions. For instance, the reactivity of certain precursors like ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates has been investigated for the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, highlighting the chemical versatility of this scaffold (Bruni et al., 1994). Furthermore, the potential of microwave-assisted synthesis for creating pyrimidine linked pyrazole heterocyclics has been demonstrated, showing an efficient pathway for generating compounds with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Biological Applications
The exploration of pyrazolopyrimidine derivatives in biological contexts has revealed their potential as anticancer and anti-5-lipoxygenase agents. A novel series of such derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation (Rahmouni et al., 2016). This indicates the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammatory diseases.
Chemical Properties and Applications
Studies have also focused on understanding the chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their reaction mechanisms and the synthesis of novel compounds with potential pharmaceutical applications. For example, the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines showcases the complex reactions these compounds can undergo, providing insights into their reactivity and potential uses in synthesizing new therapeutic agents (Chimichi et al., 1996).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of tetrahydropyrazolo[1,5-a]pyrimidines , which are often used as scaffolds for designing biologically active compounds .
Mode of Action
It’s known that compounds of the tetrahydropyrazolo[1,5-a]pyrimidine class can adjust to the active site of the desired target , suggesting a potential for specific and selective interactions.
Result of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYJIXMDOTZRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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